1H NMR and 13C NMR chemical shifts for 4-Bromo-1-(3,4-difluorophenyl)pyrazole
1H NMR and 13C NMR chemical shifts for 4-Bromo-1-(3,4-difluorophenyl)pyrazole
High-Resolution 1 H and 13 C NMR Characterization of 4-Bromo-1-(3,4-difluorophenyl)pyrazole: A Technical Guide for Structural Elucidation
Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated 1-arylpyrazoles serve as privileged pharmacophores, frequently appearing in kinase inhibitors, COX-2 inhibitors, and abiotic stress-tolerance agents[1]. The compound 4-Bromo-1-(3,4-difluorophenyl)-1H-pyrazole (CAS: 1353856-07-1)[2] presents a highly specific structural elucidation challenge due to the complex interplay of inductive effects, mesomeric shielding, and multi-bond spin-spin coupling introduced by the three halogen atoms (Br, F, F).
This whitepaper provides an in-depth, predictive, and empirical framework for the exact nuclear magnetic resonance (NMR) assignments of this compound. By moving beyond simple data tabulation, we dissect the quantum mechanical causality behind the chemical shifts and outline a self-validating experimental protocol designed to eliminate assignment ambiguity.
Structural Anatomy & Electronic Causality
To accurately assign NMR signals, we must first define the atom numbering and the competing electronic effects at play:
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The Pyrazole Ring: Numbered starting at the nitrogen attached to the phenyl ring (N-1). The adjacent nitrogen is N-2, followed by C-3, C-4 (bearing the bromine), and C-5.
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The Phenyl Ring: Numbered C-1' through C-6', with C-1' attached to N-1, and the fluorine atoms residing at C-3' and C-4'.
The Heavy Atom Effect (HAE) and Deshielding Cones
The bromine atom at C-4 exerts a profound "Heavy Atom Effect" (HAE) on the 13 C spectrum. While bromine is highly electronegative (which typically deshields adjacent nuclei), its large, diffuse electron cloud creates significant diamagnetic shielding at the directly attached carbon (C-4), pushing its resonance anomalously upfield[3]. Conversely, the 1 H signals at H-3 and H-5 are dominated by the magnetic anisotropy (deshielding cone) of the adjacent N-1 phenyl ring and the inductive electron-withdrawing nature of the halogens.
Diagram 1: Competing electronic and magnetic effects dictating NMR chemical shifts.
1 H NMR Spectroscopy: Mechanistic Assignment
The 1 H NMR spectrum of 4-Bromo-1-(3,4-difluorophenyl)pyrazole is characterized by two distinct regions: the sharp singlets of the heteroaromatic pyrazole protons and the complex, higher-order multiplets of the difluorophenyl protons.
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) & Causality |
| H-5 | 7.85 – 7.95 | Singlet (s) | 1H | Appears furthest downfield due to the spatial proximity to the N-1 aryl group's deshielding cone[4]. |
| H-3 | 7.65 – 7.75 | Singlet (s) | 1H | Slightly upfield of H-5. The C-4 bromine prevents any 3JHH coupling between H-3 and H-4. |
| H-2' | 7.50 – 7.60 | ddd | 1H | 3JHF≈10.0 (ortho to F-3'), 4JHF≈6.5 (meta to F-4'), 4JHH≈2.5 . |
| H-6' | 7.35 – 7.45 | dddd / m | 1H | Complex multiplet. 4JHF≈6.0 , 5JHF≈2.0 , 3JHH≈8.5 , 4JHH≈2.5 . |
| H-5' | 7.20 – 7.30 | dt / dd | 1H | 3JHF≈9.0 (ortho to F-4'), 3JHH≈9.0 (ortho to H-6'). |
Causality Insight: The presence of two non-equivalent fluorine atoms ( 19 F, Spin I=1/2 , 100% natural abundance) transforms the phenyl protons into a complex spin system. H-2' is highly diagnostic; it sits between the pyrazole linkage and the F-3' atom, resulting in a distinct doublet of doublet of doublets (ddd) driven primarily by the large ortho-fluorine coupling ( 3JHF )[5].
13 C NMR Spectroscopy: Carbon-Fluorine Coupling Dynamics
The 13 C NMR spectrum is dominated by two phenomena: the extreme upfield shift of C-4 and the extensive signal splitting caused by 13 C- 19 F scalar coupling[6].
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constants ( JCF in Hz) & Causality |
| C-3' | 150.5 | dd | 1JCF≈248 , 2JCF≈13 . Directly bound to F-3', split again by F-4'. |
| C-4' | 149.5 | dd | 1JCF≈248 , 2JCF≈13 . Directly bound to F-4', split again by F-3'. |
| C-3 (Pyr) | 141.0 | s | Deshielded by adjacent N-2 and general heteroaromatic current. |
| C-1' | 135.0 | t / dd | 3JCF≈8 . Split by both meta-fluorines (F-3', F-4'). |
| C-5 (Pyr) | 128.0 | s | Standard pyrazole resonance, uncoupled to fluorine. |
| C-5' | 117.5 | d | 2JCF≈18 . Ortho to F-4'. |
| C-6' | 115.0 | d | 3JCF≈6 . Meta to F-3' and F-4'. |
| C-2' | 109.0 | d | 2JCF≈22 . Ortho to F-3'. Shielded relative to C-6'. |
| C-4 (Pyr) | 96.0 | s | Diagnostic Peak: Massive upfield shift due to the Bromine Heavy Atom Effect[4]. |
Causality Insight: The 1JCF coupling constants are massive (~240–250 Hz), causing the C-3' and C-4' signals to appear as widely separated doublets, which are further split into doublets of doublets (dd) by the adjacent fluorine ( 2JCF≈13 Hz). If the NMR acquisition window (sweep width) is too narrow, these outer doublet peaks will be missed, leading to incorrect structural assignments.
Experimental Protocol: A Self-Validating Acquisition Workflow
To ensure absolute trustworthiness in the structural elucidation of highly halogenated compounds, researchers must employ a self-validating experimental design. Relying solely on standard 1 H and 13 C spectra leaves room for ambiguity due to overlapping multiplets.
Step-by-Step Methodology
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Sample Preparation:
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Dissolve 20–25 mg of 4-Bromo-1-(3,4-difluorophenyl)pyrazole in 0.6 mL of CDCl 3 (100% D, containing 0.03% v/v TMS as an internal standard).
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Rationale: High concentration is required to achieve sufficient signal-to-noise (S/N) for the quaternary carbons (C-3, C-4, C-5, C-1', C-3', C-4') which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.
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Standard 1 H Acquisition (zg30):
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Set relaxation delay ( D1 ) to 2.0 seconds. Acquire 16 scans.
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Standard 13 C{ 1 H} Acquisition (zgpg30):
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Set D1 to 3.0 seconds (critical for quaternary carbon relaxation).
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Ensure the spectral width (SW) is at least 250 ppm to capture the wide 1JCF doublets. Acquire 512 to 1024 scans.
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Validation Step: 13 C{ 1 H, 19 F} Triple Resonance (zgig):
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Apply simultaneous broadband decoupling to both 1 H and 19 F channels.
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Self-Validating Logic: By decoupling the fluorine atoms, the complex doublets and doublets-of-doublets of the phenyl ring (C-1' through C-6') will collapse into six sharp, distinct singlets. Comparing the 13 C{ 1 H} and 13 C{ 1 H, 19 F} spectra side-by-side definitively proves which carbons are fluorinated and validates the JCF coupling constants[6].
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Diagram 2: Self-validating NMR acquisition workflow utilizing 19F decoupling.
Conclusion
The structural elucidation of 4-Bromo-1-(3,4-difluorophenyl)pyrazole via NMR requires a deep understanding of competing quantum mechanical effects. The diagnostic upfield shift of C-4 ( ∼ 96 ppm) definitively confirms the position of the bromine atom, while the complex 1J , 2J , and 3J carbon-fluorine couplings map the exact substitution pattern of the phenyl ring. By employing a triple-resonance 13 C{ 1 H, 19 F} protocol, researchers can establish a completely self-validating data package, ensuring absolute confidence in downstream drug development or synthetic applications.
References
- WO2013041602A1 - Use of 4-substituted 1-phenyl-pyrazole-3-carboxylic-acid derivatives as agents against abiotic plant stress Google P
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Continuing the Metalation and Ring Closure of Biliazine IdeaExchange@UAkron[Link]
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13C-NMR spectra of phenyl-substituted azoles, a conformational study SciSpace[Link]
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An Overview of Fluorine NMR ResearchGate[Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (RSC Publishing)[Link]
Sources
- 1. WO2013041602A1 - Use of 4-substituted 1-phenyl-pyrazole-3-carboxylic-acid derivatives as agents against abiotic plant stress - Google Patents [patents.google.com]
- 2. 1353856-07-1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. researchgate.net [researchgate.net]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
